CCR7 Ligand 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dieser Rezeptor wird hauptsächlich in verschiedenen lymphatischen Geweben exprimiert und ist an der Aktivierung von B- und T-Lymphozyten, der Reifung dendritischer Zellen und der Homing von T-Zellen zu sekundären lymphatischen Organen beteiligt . CCR7-Cmp2105 hat eine hohe Affinität für CCR7 mit einer Dissoziationskonstante (Kd) von 3 nM .

Herstellungsmethoden

Die Synthese von CCR7-Cmp2105 beinhaltet die Herstellung eines Thiadiazol-Dioxid-Liganden. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Wasserstoffbrückenbindungen mit spezifischen Aminosäuren und Wechselwirkungen mit konservierten Resten an der Wende zwischen der Transmembranhelix 7 und Helix 8 umfassen . Die industriellen Produktionsmethoden für CCR7-Cmp2105 sind nicht umfassend dokumentiert, aber es wird typischerweise in Forschungslabors unter kontrollierten Bedingungen hergestellt .

Vorbereitungsmethoden

The synthesis of CCR7-Cmp2105 involves the preparation of a thiadiazole-dioxide ligand. The compound is synthesized through a series of chemical reactions that include the formation of hydrogen bonds with specific amino acids and interactions with conserved residues at the turn between transmembrane helix 7 and helix 8 . The industrial production methods for CCR7-Cmp2105 are not widely documented, but it is typically produced in research laboratories under controlled conditions .

Analyse Chemischer Reaktionen

CCR7-Cmp2105 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl spezifische Details nicht umfassend dokumentiert sind.

Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung ihres Thiadiazol-Dioxid-Moleküls.

Häufige Reagenzien und Bedingungen: Die Synthese und die Reaktionen von CCR7-Cmp2105 umfassen häufig Reagenzien wie Dimethylsulfoxid (DMSO) und spezifische Bedingungen wie die Lagerung bei Raumtemperatur unter Stickstoff.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist die stabilisierte Form von CCR7-Cmp2105, die an die intrazelluläre Tasche des CCR7-Rezeptors bindet.

Wissenschaftliche Forschungsanwendungen

CCR7-Cmp2105 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen von allosterischen Liganden mit Chemokinrezeptoren zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von CCR7 bei der Immunzellmigration und -aktivierung zu untersuchen.

Wirkmechanismus

CCR7-Cmp2105 entfaltet seine Wirkungen durch Bindung an eine allosterische Stelle am CCR7-Rezeptor. Diese Bindung hemmt die Wechselwirkung des Rezeptors mit seinen natürlichen Liganden, CCL19 und CCL21, wodurch die Rekrutierung von β-Arrestinen und die anschließende Internalisierung des Rezeptors unterdrückt werden . Zu den beteiligten molekularen Zielen gehören bestimmte Aminosäuren in den Transmembranhelices und die Schleife zwischen Helix 7 und Helix 8 .

Wirkmechanismus

CCR7-Cmp2105 exerts its effects by binding to an allosteric site on the CCR7 receptor. This binding inhibits the interaction of the receptor with its natural ligands, CCL19 and CCL21, thereby suppressing the recruitment of β-arrestins and subsequent receptor internalization . The molecular targets involved include specific amino acids in the transmembrane helices and the loop between helix 7 and helix 8 .

Vergleich Mit ähnlichen Verbindungen

CCR7-Cmp2105 ist aufgrund seiner hohen Affinität und Spezifität für den CCR7-Rezeptor einzigartig. Zu den ähnlichen Verbindungen gehören:

Navarixin: Ein Antagonist für CXCR1 und CXCR2, der auch ein Potenzial für die CCR7-Antagonisierung zeigt.

CX3CL1- und CCR2-Antagonisten: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit CCR7-Cmp2105 auf und stabilisieren inaktive Konformationen ihrer jeweiligen Rezeptoren.

CCR7-Cmp2105 zeichnet sich durch seine spezifische Bindung an eine intrazelluläre Tasche auf CCR7 aus, was bei anderen Chemokinrezeptor-Antagonisten nicht häufig beobachtet wird .

Eigenschaften

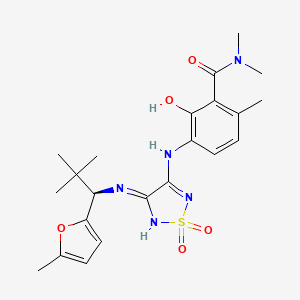

IUPAC Name |

3-[[4-[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYXLCLBDVEYAL-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=N[C@@H](C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2820759.png)

![3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2820763.png)

![3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2820764.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2820768.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2820769.png)